5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H7ClN2O2. This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with hydrazine hydrate, followed by cyclization with acetic anhydride . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or thiol derivatives.
Scientific Research Applications
5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit PI3K δ, which is involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Picolinic acid
Uniqueness
5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the chloro substituent, which enhances its reactivity and potential biological activity compared to its non-chlorinated counterparts . This chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
5-chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)7-4-6(10)2-3-12(7)11-5/h2-4H,1H3,(H,13,14) |
InChI Key |
GNMURHVWUZYBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=CC2=C1C(=O)O)Cl |
Origin of Product |
United States |
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